molecular formula C8H12N2S2 B14585604 1-Isothiocyanatohexan-2-yl thiocyanate CAS No. 61522-37-0

1-Isothiocyanatohexan-2-yl thiocyanate

Cat. No.: B14585604
CAS No.: 61522-37-0
M. Wt: 200.3 g/mol
InChI Key: WNCHLCBWXSBYCU-UHFFFAOYSA-N
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Description

1-Isothiocyanatohexan-2-yl thiocyanate is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. Isothiocyanates are characterized by the presence of the functional group -N=C=S, which imparts unique reactivity and biological activity to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isothiocyanatohexan-2-yl thiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized using reagents such as cyanuric acid or tosyl chloride to yield the desired isothiocyanate . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods: Industrial production of isothiocyanates often employs scalable and efficient processes. The one-pot synthesis method, which involves the in situ generation of dithiocarbamate salts followed by desulfurization, is particularly suitable for large-scale production due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanatohexan-2-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-isothiocyanatohexan-2-yl thiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) can react with nucleophilic sites in biological molecules, leading to the formation of thiourea derivatives. This reactivity is crucial for its biological activity, including its anticancer and antimicrobial effects . The compound can also generate reactive oxygen species (ROS) through redox reactions, contributing to its cytotoxic effects .

Comparison with Similar Compounds

1-Isothiocyanatohexan-2-yl thiocyanate can be compared with other isothiocyanates such as:

    Phenyl isothiocyanate: Known for its use in peptide sequencing (Edman degradation).

    Allyl isothiocyanate: Found in mustard oil and known for its pungent flavor and antimicrobial properties.

    Benzyl isothiocyanate: Studied for its anticancer properties.

Uniqueness: this compound is unique due to its dual functional groups (isothiocyanate and thiocyanate), which impart distinct reactivity and potential for diverse applications in synthesis and biological research .

Properties

CAS No.

61522-37-0

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

1-isothiocyanatohexan-2-yl thiocyanate

InChI

InChI=1S/C8H12N2S2/c1-2-3-4-8(12-6-9)5-10-7-11/h8H,2-5H2,1H3

InChI Key

WNCHLCBWXSBYCU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN=C=S)SC#N

Origin of Product

United States

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